7-Amino-3,4-dihydro-1H-quinolin-2-one is a bicyclic compound that belongs to the class of quinolinones, which are known for their diverse biological activities. This compound has gained attention due to its structural similarity to coumarins, particularly in its ability to inhibit carbonic anhydrases, which are enzymes critical in various physiological processes. The compound's unique structure and properties make it a subject of interest in medicinal chemistry and pharmacology.
7-Amino-3,4-dihydro-1H-quinolin-2-one can be synthesized from readily available starting materials, such as resorcinol. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Its classification as a potential inhibitor of carbonic anhydrases places it within a broader category of enzyme inhibitors that are being explored for therapeutic applications.
The synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one typically involves several steps:
This multi-step synthesis highlights the compound's accessibility for further research and potential industrial applications.
The molecular formula for 7-Amino-3,4-dihydro-1H-quinolin-2-one is C_9H_10N_2O. Its structure features a bicyclic system with a lactam ring, which contributes to its biological activity. The compound's key structural features include:
Molecular weight: Approximately 162.19 g/mol.
7-Amino-3,4-dihydro-1H-quinolin-2-one exhibits significant reactivity due to its functional groups. Notably, it has been studied for its inhibitory effects on various human carbonic anhydrase isoforms:
These reactions underline the compound's potential as a selective inhibitor in therapeutic applications.
The mechanism by which 7-Amino-3,4-dihydro-1H-quinolin-2-one inhibits carbonic anhydrases likely involves interaction with the enzyme's active site. The compound may anchor to the zinc-coordinated water molecule or hydroxide ion through hydrogen bonds formed by its lactam structure or amino group . This binding prevents the normal enzymatic activity associated with carbon dioxide hydration.
7-Amino-3,4-dihydro-1H-quinolin-2-one is generally characterized by:
Key chemical properties include:
The primary application of 7-Amino-3,4-dihydro-1H-quinolin-2-one lies in medicinal chemistry as a potential drug candidate for conditions where carbonic anhydrase inhibition is beneficial. This includes:
Additionally, ongoing research explores its antioxidant properties and potential cytotoxic effects against various cancer cell lines .
The compound 7-Amino-3,4-dihydro-1H-quinolin-2-one represents a systematic IUPAC name that precisely defines its heterocyclic structure. The root name "quinolin-2-one" establishes a bicyclic system comprising a benzene ring fused to a 2-pyridone ring. The locant "3,4-dihydro" indicates saturation at the 3- and 4-positions of the pyridone ring, distinguishing it from fully aromatic quinolines. The prefix "7-amino" specifies the position and type of the primary amine substituent on the benzene ring [1] [4]. This compound is alternatively classified as a 3,4-dihydro-2(1H)-quinolinone derivative, emphasizing its partially reduced lactam structure.
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Designation | |
---|---|---|
IUPAC Name | 7-Amino-3,4-dihydro-1H-quinolin-2-one | |
Alternative Name | 7-Amino-1,2,3,4-tetrahydro-2-quinolone | |
Common Synonyms | 7-Amino-3,4-dihydro-2(1H)-quinolinone; 7-Amino-1,2,3,4-tetrahydroquinolin-2-one | |
CAS Registry Number | 22246-07-7 | |
Molecular Formula | C₉H₁₀N₂O | |
Molecular Weight | 162.19 g/mol | [1] [4] [7] |
The core structure consists of a bicyclic lactam scaffold featuring a partially saturated quinoline framework. The molecule incorporates a six-membered ortho-fused ring system with the lactam carbonyl at position 2 and a secondary amine (NH) group adjacent to the carbonyl. The 7-amino substituent adopts a para orientation relative to the point of ring fusion, creating an electron-rich aromatic system conducive to electrophilic interactions [1] [6].
Critical structural attributes include:
Notably, unlike coumarin lactones, the lactam ring in this compound remains intact during biological interactions and does not undergo hydrolytic ring opening, as confirmed by crystallographic and enzymatic studies [2]. This stability is attributed to the higher resonance energy of the amide bond compared to esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive evidence for the assigned structure:
Table 2: Key NMR Assignments
Position | ¹H Chemical Shift (δ) | Multiplicity | ¹³C Chemical Shift (δ) | |
---|---|---|---|---|
2 (C=O) | - | - | 170.5 | |
3 | 2.45 | t | 40.1 | |
4 | 2.75 | t | 28.5 | |
5 | 6.55 | s | 126.5 | |
6 | 6.45 | d | 115.8 | |
8 | 6.70 | d | 114.2 | |
7-NH₂ | 4.65 | s | - | |
Lactam-NH | 9.90 | s | - | [3] [6] |
Infrared (IR) Spectroscopy
FT-IR spectra reveal signature functional group vibrations:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula:
Computational studies using DFT/B3LYP/6-311+G(2d,p) methods provide insights into electronic features:
Table 3: Predicted Physicochemical Parameters
Property | Value | Method | |
---|---|---|---|
LogP (Partition Coefficient) | 0.4 - 0.94 | XLOGP3/Consensus | |
Topological Polar Surface Area | 55.1 Ų | Ertl et al. 2000 | |
Hydrogen Bond Donors | 2 (NH and NH₂) | - | |
Hydrogen Bond Acceptors | 2 (Carbonyl O, lactam N) | - | |
Water Solubility (LogS) | -1.63 (3.79 mg/mL) | ESOL Model | |
pKa (Amine) | ~4.5 (calculated) | ChemAxon | [6] [8] |
This compound exhibits isoform-selective inhibition of human carbonic anhydrases (hCAs):
The inhibition mechanism involves direct binding of the intact lactam scaffold to the enzyme’s active site, contrasting with coumarin inhibitors that require lactone ring hydrolysis. This confers metabolic stability and distinct selectivity profiles [2].
Table 4: Inhibitory Activity Against Human Carbonic Anhydrases
Isoform | Kᵢ (nM) | Cellular Localization | Biological Relevance | |
---|---|---|---|---|
hCA VII | 480 | Cytosolic | Neuropathic pain modulation | |
hCA IX | 16.1 | Transmembrane (tumor-associated) | Hypoxia response, cancer | |
hCA XII | 35 | Transmembrane | Cancer, glaucoma | |
hCA XIV | 510 | Membrane-bound | Retinal function | |
hCA II | >10,000 | Cytosolic | Ubiquitous | [2] |
The compound serves as a versatile synthon due to its nucleophilic amine group:
Industrial synthesis involves catalytic hydrogenation of nitro precursors using Pd/C under acidic conditions [7]:
Derivatives of this scaffold demonstrate enhanced bioactivities:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0